molecular formula C5H7NOS B2947924 3-Isothiocyanatooxolane CAS No. 1516716-22-5

3-Isothiocyanatooxolane

Cat. No.: B2947924
CAS No.: 1516716-22-5
M. Wt: 129.18
InChI Key: USGDSJYCXCLAFX-UHFFFAOYSA-N
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Description

3-Isothiocyanatooxolane is an organic compound with the molecular formula C5H7NOS It is a derivative of oxolane, featuring an isothiocyanate functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanatooxolane can be synthesized through a one-pot process from primary amines under aqueous conditions. The general method involves the in situ generation of isothiocyanates from their corresponding primary amines . This process typically requires mild reaction conditions and can be performed at ambient temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach for producing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by oxidation. This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatooxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives and substituted oxolanes

Scientific Research Applications

3-Isothiocyanatooxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-isothiocyanatooxolane involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These interactions can affect various molecular targets and pathways, including the inhibition of enzymes and the disruption of cellular processes. The compound’s biological activities are thought to be mediated through these interactions, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Isothiocyanatobenzene: Similar to 3-isothiocyanatooxolane, this compound features an isothiocyanate group but is attached to a benzene ring instead of an oxolane ring.

    Isothiocyanatoethane: This compound has an isothiocyanate group attached to an ethane backbone.

Uniqueness

This compound is unique due to its oxolane ring structure, which imparts different chemical properties compared to other isothiocyanates. The presence of the oxolane ring can influence the compound’s reactivity and its interactions with other molecules, making it a valuable building block in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

3-isothiocyanatooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGDSJYCXCLAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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